

# CCB02: A Novel Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CCB02    |           |
| Cat. No.:            | B2594565 | Get Quote |

**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. This complex process involves the migration and invasion of cancer cells through the extracellular matrix (ECM). A key player in the cellular machinery that governs cell shape, movement, and division is the microtubule cytoskeleton. Centrosome amplification, a numerical increase in the primary microtubule-organizing centers, is a common feature of many cancers and has been linked to increased cellular invasion.

CCB02 is a novel small molecule that has emerged as a promising anti-cancer agent. It acts as a selective inhibitor of the interaction between the centrosomal P4.1-associated protein (CPAP) and tubulin. This inhibition leads to the activation of extra centrosomes, causing mitotic defects and ultimately cell death in cancer cells with centrosome amplification. Importantly, studies have also demonstrated that CCB02 possesses potent anti-migratory and anti-invasive properties, suggesting its potential to thwart metastasis. This document provides a summary of the current data on CCB02's effects on cancer cell migration and invasion and detailed protocols for key experimental assays.

## **Mechanism of Action**



CCB02's primary mechanism of action is the disruption of the CPAP-tubulin interaction. In normal cells, this interaction plays a role in regulating the recruitment of pericentriolar material (PCM) and microtubule nucleation. In cancer cells with an excess of centrosomes, these extra organelles are typically clustered to ensure a bipolar cell division. By inhibiting the CPAP-tubulin interaction, CCB02 activates these extra centrosomes, leading to enhanced microtubule nucleation before mitosis. This prevents the clustering of extra centrosomes, resulting in multipolar mitosis, a catastrophic event for the cell that leads to cell death.[1][2] This unique mechanism of action makes CCB02 particularly effective against cancer cells exhibiting centrosome amplification, a common hallmark of malignancy.

## **Data Presentation**

The following tables summarize the quantitative data on the effects of **CCB02** on cancer cell proliferation and invasion.

Table 1: Anti-proliferative Activity of CCB02 in Cancer Cell Lines

| Cell Line   | Cancer Type                | IC50 (μM) |
|-------------|----------------------------|-----------|
| H1975-T790M | Non-Small Cell Lung Cancer | ~1.5      |
| POP10       | -                          | ~1.0      |
| PC9         | Non-Small Cell Lung Cancer | ~2.0      |
| MDA-MB-231  | Breast Cancer              | ~2.5      |
| BT549       | Breast Cancer              | ~0.86     |

Data extracted from Mariappan et al., The EMBO Journal (2019).[1] The IC50 values represent the concentration of **CCB02** required to inhibit the proliferation of the cancer cell lines by 50% after a 72-hour exposure.

Table 2: Anti-invasive Activity of CCB02



| Cell Line   | Cancer Type                   | Assay Type                | CCB02<br>Concentration<br>(µM) | Observed<br>Effect              |
|-------------|-------------------------------|---------------------------|--------------------------------|---------------------------------|
| H1975-T790M | Non-Small Cell<br>Lung Cancer | 3D-Organotypic<br>Culture | 5                              | Prevention of cellular invasion |
| HCC827-GR   | Non-Small Cell<br>Lung Cancer | 3D-Organotypic<br>Culture | 5                              | Prevention of cellular invasion |

Data extracted from Mariappan et al., The EMBO Journal (2019).[1]

## **Signaling Pathway**

The signaling pathway initiated by **CCB02** culminates in the disruption of normal mitotic processes in cancer cells with amplified centrosomes. The key steps are outlined below.





Click to download full resolution via product page

Figure 1. Signaling pathway of CCB02 in cancer cells.

# **Experimental Protocols**



Detailed methodologies for key experiments to assess the impact of **CCB02** on cancer cell migration and invasion are provided below.

## **3D-Organotypic Invasion Assay**

This protocol is adapted from the methods used to demonstrate the anti-invasive properties of **CCB02** on non-small cell lung cancer (NSCLC) cells.[1]

Objective: To assess the ability of **CCB02** to inhibit cancer cell invasion in a three-dimensional, tissue-like environment.

#### Materials:

- H1975-T790M or HCC827-GR NSCLC cells
- Growth factor reduced Matrigel
- Collagen I
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- CCB02 (dissolved in DMSO)
- 8-well chamber slides
- Standard cell culture incubator (37°C, 5% CO2)
- Microscope for imaging

#### Procedure:

- Preparation of Cell Spheroids:
  - Culture H1975-T790M or HCC827-GR cells to 70-80% confluency.
  - Trypsinize and resuspend cells in complete medium to a concentration of 2.5 x 10<sup>4</sup> cells/mL.



- Generate cell spheroids by hanging drop method (20 μL drops containing 500 cells) or by seeding in ultra-low attachment plates. Incubate for 48-72 hours to allow spheroid formation.
- Preparation of 3D Matrix:
  - On ice, mix Growth Factor Reduced Matrigel and Collagen I at a 1:1 ratio.
  - The final protein concentration of the matrix should be optimized for the specific cell line, typically around 4-6 mg/mL.
- Embedding Spheroids and Treatment:
  - Gently harvest the pre-formed spheroids.
  - Resuspend the spheroids in the prepared ice-cold 3D matrix solution.
  - Pipette 50 μL of the spheroid-matrix suspension into each well of a pre-chilled 8-well chamber slide.
  - Allow the gel to solidify at 37°C for 30-60 minutes.
  - Once solidified, overlay the gel with 200 μL of complete medium containing the desired concentration of CCB02 (e.g., 5 μM) or vehicle control (DMSO).
- Incubation and Analysis:
  - Incubate the cultures for 5-7 days, replacing the medium with fresh CCB02 or vehicle every 2-3 days.
  - Monitor and capture images of the spheroids at regular intervals (e.g., daily) using a phase-contrast or confocal microscope.
  - Invasion is assessed by measuring the area or distance of cells migrating out from the central spheroid into the surrounding matrix.





Click to download full resolution via product page

Figure 2. Workflow for the 3D-Organotypic Invasion Assay.

## **Wound Healing (Scratch) Assay**

This protocol provides a general method to assess the effect of **CCB02** on the collective migration of cancer cells.

Objective: To quantitatively measure the effect of **CCB02** on the rate of cancer cell migration in a 2D culture.

#### Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- · Complete cell culture medium
- CCB02 (dissolved in DMSO)
- 6-well or 12-well tissue culture plates
- Sterile 200 μL pipette tips or a cell-scratching tool
- Microscope with a camera and live-cell imaging capabilities (optional)

#### Procedure:

· Cell Seeding:

## Methodological & Application





 Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

#### Creating the Wound:

- $\circ$  Once the cells are fully confluent, use a sterile 200  $\mu$ L pipette tip to make a straight scratch across the center of the cell monolayer.
- Wash the wells gently with PBS to remove any detached cells.

#### Treatment:

- Replace the PBS with a fresh complete medium containing the desired concentration of CCB02 or vehicle control (DMSO).
- Imaging and Analysis:
  - Immediately after adding the treatment, capture the first image of the scratch (Time 0).
  - Place the plate in a 37°C incubator.
  - Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
  - The rate of wound closure is determined by measuring the change in the area of the cellfree scratch over time using image analysis software (e.g., ImageJ). The results can be expressed as the percentage of wound closure relative to the initial scratch area.





Click to download full resolution via product page

Figure 3. Workflow for the Wound Healing Assay.

## Conclusion

**CCB02** represents a promising therapeutic candidate with a novel mechanism of action targeting a specific vulnerability of cancer cells with centrosome amplification. The available data strongly indicate that beyond its anti-proliferative effects, **CCB02** effectively inhibits cancer cell invasion. The provided protocols offer a framework for researchers to further investigate



the anti-migratory and anti-invasive properties of **CCB02** in various cancer models. Further studies are warranted to fully elucidate the molecular players downstream of the CPAP-tubulin interaction that mediate the inhibition of cell motility and to explore the therapeutic potential of **CCB02** in preventing cancer metastasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biorxiv.org [biorxiv.org]
- 2. agilent.com [agilent.com]
- To cite this document: BenchChem. [CCB02: A Novel Inhibitor of Cancer Cell Migration and Invasion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2594565#ccb02-in-studies-of-cancer-cell-migration-and-invasion]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com